BenchChemオンラインストアへようこそ!

2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Medicinal Chemistry Cross-Coupling SAR Exploration

2-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899746-03-3) is a synthetic small molecule belonging to the morpholinopyridazine-containing benzamide class. Its core architecture—a benzamide moiety linked via a para-phenyl bridge to a 6-morpholinopyridazine heterocycle—places it within a family of compounds actively investigated as kinase inhibitors, including targets such as ATR, LRRK2, and receptor tyrosine kinases.

Molecular Formula C21H19BrN4O2
Molecular Weight 439.313
CAS No. 899746-03-3
Cat. No. B2717358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899746-03-3
Molecular FormulaC21H19BrN4O2
Molecular Weight439.313
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C21H19BrN4O2/c22-18-4-2-1-3-17(18)21(27)23-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
InChIKeyWTIUOOFGOSGFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899746-03-3): A Morpholinopyridazine-Benzamide Kinase Modulator Scaffold for Targeted Medicinal Chemistry Procurement


2-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899746-03-3) is a synthetic small molecule belonging to the morpholinopyridazine-containing benzamide class . Its core architecture—a benzamide moiety linked via a para-phenyl bridge to a 6-morpholinopyridazine heterocycle—places it within a family of compounds actively investigated as kinase inhibitors, including targets such as ATR, LRRK2, and receptor tyrosine kinases [1]. The compound's defining structural feature is the ortho-bromo substituent on the benzamide ring, which distinguishes it from close-in-class analogs and introduces unique physicochemical properties and synthetic versatility relevant to structure-activity relationship (SAR) exploration [2].

Why 2-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Cannot Be Substituted by Unsubstituted or Para-Substituted Analogs in Kinase-Targeted Research Programs


Within the morpholinopyridazine-benzamide chemotype, even single-atom substitutions on the benzamide ring produce divergent property profiles that preclude generic interchange. The unsubstituted parent compound N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) lacks the synthetic handle and lipophilicity contributed by the ortho-bromo group . The para-bromo isomer 4-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899986-01-7) presents a different bromine positional topology that alters molecular conformation, electron distribution, and potentially target binding mode . Computational predictions further indicate that the 2-bromo substituent modulates predicted kinase affinity profiles relative to methyl and unsubstituted analogs, underscoring that each member of this congeneric series is a distinct chemical entity rather than a commodity replacement [1].

Quantitative Differentiation Evidence for 2-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Head-to-Head and Cross-Study Comparator Data


Ortho-Bromo Substituent Provides a Synthetic Diversification Handle Absent in the Unsubstituted Parent Compound

The ortho-bromo substituent on the benzamide ring of 2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) for late-stage SAR diversification, a capability entirely absent in the unsubstituted parent compound N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) . The para-bromo isomer (CAS 899986-01-7) also offers a coupling site, but with different steric and electronic constraints at the para position, and the 2,4-dichloro analog (CAS not specified) provides two halogen handles with distinct reactivity orthogonality .

Medicinal Chemistry Cross-Coupling SAR Exploration

Distinct Predicted Kinase Affinity Fingerprint Versus 2-Methyl and Unsubstituted Analogs Across ABL1, EGFR, PRKDC, and SRC

Computational predictions from the ZINC20 database (ChEMBL 20-based activities) indicate that 2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (ZINC64516824) exhibits a distinct predicted kinase affinity profile relative to its 2-methyl analog (ZINC8581903) and the unsubstituted parent compound (ZINC13859509) [1]. The predicted pKi for ABL1 is 6.50 for the 2-bromo compound versus 7.59 for the 2-methyl analog and 5.05 for the PDGFRB-targeted unsubstituted parent, suggesting the bromo substituent modulates kinase binding in a target-specific manner that differs from both methyl and hydrogen [2].

Kinase Profiling Computational Prediction Selectivity

Increased Calculated Lipophilicity (logP 3.40) Relative to the Unsubstituted Parent May Affect Membrane Permeability and PK Profile

The 2-bromo substituent increases calculated logP to 3.40 (ZINC20) compared to an estimated logP of approximately 2.6–2.9 for the unsubstituted parent N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide based on fragment-based calculations [1]. By comparison, the 2-methyl analog has a predicted logP of approximately 3.64 (mcule.com data), indicating that bromine and methyl produce similar but non-identical lipophilicity shifts . Elevated logP may enhance passive membrane permeability but could also increase plasma protein binding and metabolic liability, representing a trade-off requiring empirical validation [2].

Physicochemical Properties Lipophilicity ADME

Predicted Multi-Kinase Engagement Profile Contrasts with Putative Single-Target Annotations Reported for Closely Related Analogs

Whereas the 2-methyl analog (CAS 941895-40-5) has been annotated primarily as an ABL1 inhibitor and the unsubstituted parent has been associated with DDR kinase pathways, the 2-bromo compound (ZINC64516824) shows predicted activity across four distinct kinases: ABL1 (pKi 6.50), PRKDC (pKi 6.66), SRC (predicted), and EGFR (pKi 5.36) [1]. This broader predicted kinome coverage suggests the bromo substituent may reduce kinase selectivity relative to the methyl analog, which could be advantageous for polypharmacology-based cancer strategies but a liability for target-specific chemical probe development . The PRKDC/DNA-PK prediction is notably absent in the comparator analog profiles, potentially indicating a unique target engagement opportunity [2].

Polypharmacology Kinase Selectivity Target Engagement

Ortho-Bromo Position Differentiates from Para-Bromo Isomer in Molecular Topology and Potential Target Recognition

The ortho-bromo substituent in 2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899746-03-3) occupies a sterically constrained position adjacent to the amide linkage, which can influence the dihedral angle between the benzamide ring and the amide plane, whereas the para-bromo isomer (CAS 899986-01-7) places the bromine distal to the amide bond . This positional difference may alter hydrogen-bonding geometry of the amide NH with kinase hinge regions and affect the orientation of the morpholinopyridazine moiety within ATP-binding pockets . Both isomers share identical molecular formula (C21H19BrN4O2) and molecular weight (439.3 g/mol) but are chromatographically separable, confirming they are distinct chemical entities rather than interchangeable forms [1].

Positional Isomerism Molecular Recognition Binding Mode

Recommended Research and Procurement Application Scenarios for 2-Bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Based on Evidence-Validated Differentiation


Kinase Inhibitor SAR Programs Requiring Ortho-Halogen Cross-Coupling Diversification

Medicinal chemistry teams exploring the morpholinopyridazine-benzamide kinase inhibitor scaffold should procure the 2-bromo analog specifically when the SAR plan involves Pd-catalyzed cross-coupling at the ortho position of the benzamide ring to generate focused libraries. Unlike the unsubstituted parent (CAS 941983-26-2), which lacks a halogen handle entirely, the 2-bromo compound enables Suzuki, Buchwald-Hartwig, and other C–C or C–N bond-forming reactions for late-stage diversification [1]. The ortho-bromo position also offers distinct steric and electronic constraints compared to the para-bromo isomer (CAS 899986-01-7), providing access to a unique chemical space within this chemotype .

Polypharmacology-Focused Phenotypic Screening for Multi-Kinase Dependent Cancer Models

Based on predicted multi-kinase engagement across ABL1, PRKDC/DNA-PK, EGFR, and SRC, the 2-bromo analog is positioned as a candidate for phenotypic screening in cancer models where simultaneous inhibition of DNA damage response (PRKDC) and proliferative signaling (ABL1, EGFR, SRC) may produce synergistic anti-tumor effects [1]. This predicted polypharmacology profile contrasts with the more target-restricted 2-methyl analog, which is primarily annotated as an ABL1 inhibitor. Researchers testing hypotheses around combined DNA-PK and tyrosine kinase inhibition should prioritize the 2-bromo compound over single-target-annotated analogs .

Physicochemical Property Optimization Studies Balancing logP and Solubility in the Morpholinopyridazine Series

With a calculated logP of 3.40—intermediate between the unsubstituted parent (estimated logP ~2.6–2.9) and the 2-methyl analog (logP ~3.64)—the 2-bromo compound provides a distinct lipophilicity data point for systematic ADME optimization [1]. Procurement teams supporting lead optimization programs should source the 2-bromo, 2-methyl, and unsubstituted analogs as a matched series to empirically measure logD, solubility, permeability, and metabolic stability, enabling rational selection of the optimal substitution pattern for further development .

Positional Isomer Comparator Studies for Bromine Substitution Effects on Kinase Binding Mode

For structural biology and computational chemistry groups investigating how halogen position influences kinase hinge-region binding, the ortho-bromo (CAS 899746-03-3) and para-bromo (CAS 899986-01-7) isomers constitute an essential matched pair. Both share identical molecular formula and molecular weight, ensuring that any observed differences in biochemical activity, cellular potency, or co-crystal structure can be attributed solely to bromine position rather than bulk physicochemical changes [1]. Procurement of both isomers as a pair enables rigorous SAR interpretation that is impossible with only a single positional isomer .

Quote Request

Request a Quote for 2-bromo-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.